N-methyl-3-(2-phenoxyethoxy)benzamide
Description
N-methyl-3-(2-phenoxyethoxy)benzamide is a benzamide derivative characterized by a phenoxyethoxy side chain at the 3-position of the benzoyl group and an N-methyl substitution. The phenoxyethoxy group may enhance lipophilicity, influencing bioavailability and binding affinity compared to simpler benzamides .
Properties
Molecular Formula |
C16H17NO3 |
|---|---|
Molecular Weight |
271.31g/mol |
IUPAC Name |
N-methyl-3-(2-phenoxyethoxy)benzamide |
InChI |
InChI=1S/C16H17NO3/c1-17-16(18)13-6-5-9-15(12-13)20-11-10-19-14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3,(H,17,18) |
InChI Key |
BNMAEBYCJFEZKE-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC(=CC=C1)OCCOC2=CC=CC=C2 |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)OCCOC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Compounds:
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Substituents: 3-methylbenzoyl group, N-(2-hydroxy-1,1-dimethylethyl). Synthesis: Reacts 3-methylbenzoyl chloride or benzoic acid with 2-amino-2-methyl-1-propanol. Key Feature: N,O-bidentate directing group for metal-catalyzed C–H bond functionalization .
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Substituents: Benzamide core, 3,4-dimethoxyphenethylamine side chain. Synthesis: Benzoyl chloride and 3,4-dimethoxyphenethylamine (80% yield in 30 minutes).
MA69 (N-Methyl-3-(prop-2-ynylsulfamoyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide)
- Substituents : Propynylsulfamoyl group, tetrahydronaphthalenyl moiety.
- Key Feature : High glide score (−9.141) in docking studies, suggesting strong protein binding .
N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide Substituents: 2-(2-ethoxyethoxy) chain, 4-amino-2-methylphenyl group. Molecular Weight: 314.38 g/mol. Key Feature: Ethoxyethoxy chain increases solubility compared to phenoxyethoxy derivatives .
Structure-Activity Relationships (SAR)
Substituent Position :
- 3-position substitutions (common in many analogs) optimize steric and electronic interactions for target binding .
Side Chain Length: Longer chains (e.g., phenoxyethoxy vs.
Electron-Donating Groups :
- Methoxy or hydroxy groups enhance antioxidant and receptor-binding activities .
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